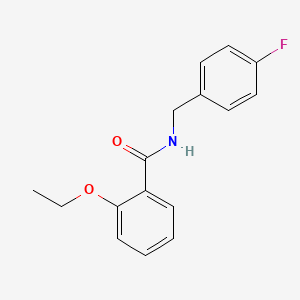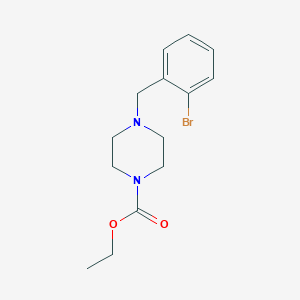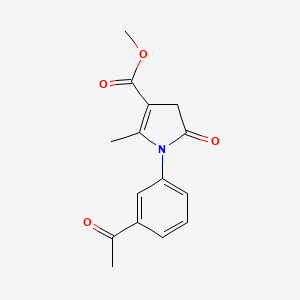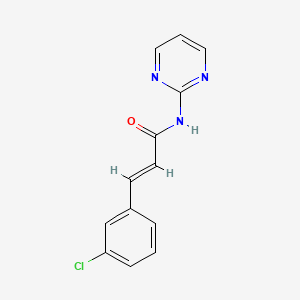![molecular formula C15H13F3N2O2 B5753406 N-3-pyridinyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B5753406.png)
N-3-pyridinyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-3-pyridinyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as TFB-TBOA, and it is a potent and selective inhibitor of glutamate transporters.
作用機序
The mechanism of action of N-3-pyridinyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide involves the inhibition of glutamate transporters. Glutamate transporters are responsible for the uptake of glutamate from the synaptic cleft, and the inhibition of these transporters leads to an increase in extracellular glutamate levels. This increase in glutamate levels can have both beneficial and detrimental effects on neuronal function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to the inhibition of glutamate transporters. This compound has been shown to increase extracellular glutamate levels, which can lead to an increase in excitatory neurotransmission. This increase in excitatory neurotransmission can have both beneficial and detrimental effects on neuronal function, depending on the context.
実験室実験の利点と制限
The advantages of using N-3-pyridinyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide in lab experiments are primarily related to its potency and selectivity. This compound is a potent and selective inhibitor of glutamate transporters, which makes it an ideal tool compound for studying the role of glutamate transporters in various physiological and pathological conditions.
The limitations of using this compound in lab experiments are primarily related to its potential off-target effects. This compound has been shown to have off-target effects on other transporters, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of N-3-pyridinyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide in scientific research. One potential direction is the use of this compound in the study of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is the use of this compound in the study of the role of glutamate transporters in synaptic plasticity and learning and memory. Additionally, further research is needed to fully understand the potential off-target effects of this compound on other transporters.
合成法
The synthesis of N-3-pyridinyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide involves several steps. The first step involves the reaction of 3-pyridinecarboxaldehyde with 4-(2,2,2-trifluoroethoxy)methylbenzoyl chloride in the presence of a base to form the intermediate. The intermediate is then treated with ammonium acetate to obtain the final product.
科学的研究の応用
N-3-pyridinyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide has several potential scientific research applications. It is primarily used as a tool compound to study the role of glutamate transporters in various physiological and pathological conditions. This compound has been shown to be effective in inhibiting glutamate transporters in various in vitro and in vivo models.
特性
IUPAC Name |
N-pyridin-3-yl-4-(2,2,2-trifluoroethoxymethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2/c16-15(17,18)10-22-9-11-3-5-12(6-4-11)14(21)20-13-2-1-7-19-8-13/h1-8H,9-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTPUCDQDKQOKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)COCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,3-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5753330.png)
![1-[(3-biphenylyloxy)acetyl]indoline](/img/structure/B5753341.png)


![5-(2,4-dichlorophenyl)-2-furaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5753371.png)




![3-methyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5753388.png)



